ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
CAS No.: 1187446-61-2
Cat. No.: VC11961985
Molecular Formula: C14H17N3O4S
Molecular Weight: 323.37 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate - 1187446-61-2](/images/structure/VC11961985.png)
Specification
CAS No. | 1187446-61-2 |
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Molecular Formula | C14H17N3O4S |
Molecular Weight | 323.37 g/mol |
IUPAC Name | ethyl 5-[methyl-(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C14H17N3O4S/c1-4-21-14(18)12-9-15-16-13(12)22(19,20)17(3)11-7-5-6-10(2)8-11/h5-9H,4H2,1-3H3,(H,15,16) |
Standard InChI Key | VBQFQWVOPWITFB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C |
Canonical SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C |
Introduction
Molecular Structure and Nomenclature
Chemical Architecture
The compound features a 1H-pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 4 with an ethyl carboxylate group (-COOEt) and at position 5 with a methyl(3-methylphenyl)sulfamoyl group (-SO₂N(CH₃)(C₆H₄CH₃-3)). The sulfamoyl group introduces a sulfonamide linkage, where the sulfur atom is doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom bearing methyl and 3-methylphenyl substituents.
Structural Analogies
Comparative analysis with structurally related compounds reveals key trends:
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Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate (CAS 1093741-28-6) shares a similar pyrazole-sulfonamide backbone but replaces the 3-methylphenyl group with a 3-(methylsulfanyl)phenyl moiety .
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Ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (PubChem CID 49658321) demonstrates how alkylation of the sulfamoyl nitrogen and pyrazole ring alters solubility and reactivity .
Stereoelectronic Effects
The electron-withdrawing sulfamoyl group (-SO₂N-) polarizes the pyrazole ring, enhancing electrophilic substitution reactivity at the ortho and para positions. The methyl and 3-methylphenyl substituents on the sulfamoyl nitrogen introduce steric bulk, potentially influencing binding affinities in biological systems .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of a pyrazole precursor:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition.
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Sulfamoyl Introduction: Sulfonation of the pyrazole at position 5 using chlorosulfonic acid, followed by amination with methylamine and 3-methylaniline.
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Esterification: Introduction of the ethyl carboxylate group at position 4 via nucleophilic acyl substitution.
Sulfonation and Amination
A reported method for ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS 105486-72-4) involves bromination using CuBr₂ and tert-butyl nitrite . By analogy, sulfonation could employ SO₃ or chlorosulfonic acid, followed by amination with methylamine and 3-methylaniline.
Ester Hydrolysis and Functionalization
The ethyl carboxylate group is stable under basic conditions but hydrolyzes to the carboxylic acid in the presence of LiOH or NaOH, as demonstrated in the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (92% yield) . This step is critical for further derivatization, such as amide coupling.
Physicochemical Properties
Predicted Properties
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for the methyl group on nitrogen (δ ~3.0 ppm), aromatic protons from the 3-methylphenyl group (δ 6.8–7.4 ppm), and a quartet for the ethyl ester (δ ~4.3 ppm).
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O ester), ~1350 cm⁻¹ (S=O asymmetric), and ~1150 cm⁻¹ (S=O symmetric) .
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